molecular formula C22H20N2O4S B3396146 (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 1007678-32-1

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate

Cat. No.: B3396146
CAS No.: 1007678-32-1
M. Wt: 408.5 g/mol
InChI Key: UIBJGFVYXBWLBS-ONEGZZNKSA-N
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Description

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate is a complex organic compound that features a combination of aromatic rings, a vinyl group, and a sulfonamide ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate typically involves a multi-step process:

    Formation of the Vinylpyridine Intermediate: The initial step involves the synthesis of 4-vinylpyridine through the Heck reaction, where 4-bromopyridine is coupled with ethylene in the presence of a palladium catalyst.

    Synthesis of the Phenyl Benzoate Intermediate: Separately, 4-hydroxybenzoic acid is esterified with 4-bromophenol to form 4-(4-bromophenoxy)benzoic acid.

    Coupling Reaction: The vinylpyridine intermediate is then coupled with the phenyl benzoate intermediate using a Suzuki coupling reaction, facilitated by a palladium catalyst and a base such as potassium carbonate.

    Introduction of the Sulfonamide Group: Finally, the dimethylsulfamoyl group is introduced through a nucleophilic substitution reaction, where the esterified benzoate reacts with dimethylsulfamoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction of the vinyl group can yield the corresponding ethyl derivative.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

    Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Ethyl derivatives.

    Substitution: Nitro or halogenated derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.

Biology

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the sulfonamide group, which is known for its pharmacological effects.

Medicine

Potential applications in drug development include the design of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure allows for interactions with biological macromolecules, making it a candidate for further pharmacological studies.

Industry

In materials science, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate exerts its effects depends on its application. In a biological context, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The vinyl and aromatic groups may facilitate binding to specific molecular targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(pyridin-4-yl)vinyl)benzoic acid: Lacks the sulfonamide group, which may reduce its biological activity.

    4-(2-(pyridin-4-yl)vinyl)phenyl 4-methylbenzoate: Contains a methyl ester instead of the dimethylsulfamoyl group, potentially altering its reactivity and biological properties.

    4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-diethylsulfamoyl)benzoate: Similar structure but with diethyl groups, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of the dimethylsulfamoyl group in (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate distinguishes it from similar compounds, potentially enhancing its biological activity and making it a more versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-24(2)29(26,27)21-11-7-19(8-12-21)22(25)28-20-9-5-17(6-10-20)3-4-18-13-15-23-16-14-18/h3-16H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBJGFVYXBWLBS-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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